5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
5-tert-butylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLROSUOYOEPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride typically involves the reaction of tert-butylamine with piperidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Hydroxy-substituted Analogs
- (2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid Hydrochloride (CAS 154428-33-8): Molecular Formula: C₆H₁₂ClNO₃ Key Differences: Replaces the tert-butyl group with a hydroxyl group, increasing polarity and reducing steric bulk. This enhances water solubility but may reduce membrane permeability compared to the tert-butyl analog .
Aromatic and Heterocyclic Substituents
- The lack of a tert-butyl group reduces hydrophobicity, altering binding affinity in receptor-targeted applications .
Ring Size Variations
Pyrrolidine Derivatives
- (2S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride: Molecular Formula: C₆H₁₁NO₂·HCl Key Differences: A 5-membered pyrrolidine ring instead of piperidine.
Stereochemical Variations
- rac-(2R,5R)-5-Tert-butylpiperidine-2-carboxylic Acid Hydrochloride: Molecular Formula: C₁₀H₁₈ClNO₂ (estimated) Key Differences: Racemic mixture vs. enantiopure forms. Enantiomers may exhibit divergent biological activities due to stereospecific interactions with targets .
Physicochemical Properties and Stability
Molecular Weight and Solubility
| Compound | Molecular Weight | Solubility (Predicted) | Key Substituent |
|---|---|---|---|
| 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride | ~220–250 g/mol | Low (hydrophobic) | Tert-butyl |
| (2R,5R)-5-Hydroxy analog | 181.62 g/mol | Moderate | Hydroxyl |
| 1-(5-Chloropyridinyl) analog | 277.15 g/mol | Moderate | Chloropyridinyl |
- Stability : Hydrochloride salts generally exhibit improved stability in acidic environments compared to free bases (e.g., Nicardipine Hydrochloride’s acid stability ).
Biological Activity
5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride (CAS No. 2260933-18-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its interactions with enzymes, potential therapeutic uses, and relevant research findings.
This compound is a derivative of piperidine characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is , and it exists as a hydrochloride salt, which enhances its solubility and stability in biological systems . The structural features contribute to its unique steric and electronic properties, making it suitable for various scientific applications.
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes, which is crucial for understanding its pharmacological properties. The compound's interactions with biological targets suggest potential roles in drug development, particularly in synthesizing compounds with significant therapeutic relevance .
Enzyme Inhibition
Several studies have investigated the enzyme inhibition properties of this compound. The compound has shown promise in inhibiting enzymes involved in various metabolic pathways. For example:
- Enzyme Targeting : It has been demonstrated to interact with specific enzymes that play critical roles in metabolic processes, potentially leading to therapeutic applications in conditions like cancer and metabolic disorders .
- Case Study : A study highlighted its effectiveness as an inhibitor of certain proteases, suggesting a mechanism that could be leveraged for therapeutic interventions against diseases where these enzymes are upregulated .
Cellular Effects
The compound may influence various cellular processes through its molecular interactions. Preliminary findings indicate that it could modulate signaling pathways associated with cell proliferation and apoptosis. This modulation could be beneficial in developing treatments for diseases characterized by uncontrolled cell growth, such as cancer .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperidine-2-carboxylic acid | Lacks tert-butyl group | Simpler structure, less steric hindrance |
| N-Methylpiperidine-2-carboxylic acid | Contains a methyl group | Different steric properties affecting reactivity |
| Piperidine-3-carboxylic acid | Carboxylic acid group at 3-position | Positional isomer with distinct chemical behavior |
The presence of the tert-butyl group in this compound enhances its steric hindrance and electronic properties, setting it apart from these similar compounds .
Research Findings and Future Directions
Ongoing research continues to explore the full range of biological activities associated with this compound. Key findings include:
- Pharmacological Potential : Its potential as a precursor in drug synthesis is being investigated, particularly for developing new therapeutic agents targeting metabolic and proliferative diseases .
- Safety and Toxicity : Preliminary toxicity studies suggest that the compound exhibits low toxicity profiles, making it a candidate for further pharmacological exploration .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride in research samples?
- Methodology : Reverse-phase HPLC with UV detection is commonly employed. Key parameters include:
- Mobile phase : Phosphate buffer (pH 3.0) and methanol (70:30 v/v) .
- Flow rate : 1 mL/min .
- Detection wavelength : 207–210 nm (optimized for piperidine derivatives) .
- Calibration : Linear range of 1–10 µg/mL with R² > 0.999 .
Q. How is 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride synthesized, and what are critical purification steps?
- Synthesis : Multi-step reactions involving tert-butyl group introduction via nucleophilic substitution, followed by piperidine ring closure. A typical protocol includes:
- Step 1 : Condensation of tert-butyl bromide with a piperidine precursor under acidic conditions (1,4-dioxane, 50°C, 24 h) .
- Step 2 : Hydrochloride salt formation using HCl in anhydrous ethanol .
Q. What safety protocols are recommended for handling this compound?
- Hazards : Irritant to eyes/skin; may release HCl vapors under heat .
- PPE : Gloves, lab coat, and goggles. Use in a fume hood for large-scale reactions .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .
Q. How is structural elucidation performed for this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ 1.2–1.4 ppm) and piperidine ring protons (δ 3.0–3.5 ppm) .
- Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 230.2 and HCl adducts .
- XRD : Crystallography to resolve stereochemistry (if chiral centers are present) .
Advanced Research Questions
Q. How can reaction yields be optimized for the tert-butyl substitution step?
- Factors affecting yield :
- Catalyst : Palladium acetate with XPhos ligand improves coupling efficiency (40–100°C, inert atmosphere) .
- Solvent : Anhydrous acetonitrile reduces side reactions (e.g., hydrolysis) .
- Stoichiometry : 1.2:1 molar ratio of tert-butyl precursor to piperidine derivative minimizes unreacted starting material .
Q. What strategies ensure stability of 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride in aqueous solutions?
- Degradation pathways : Hydrolysis of the tert-butyl group under acidic/alkaline conditions .
- Stabilization :
- pH control : Buffered solutions (pH 4–6) minimize degradation .
- Lyophilization : Freeze-dried formulations retain >95% potency for 12 months at −20°C .
- Analytical monitoring : Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .
Q. How can chiral impurities be resolved in enantiomeric mixtures of this compound?
- Chiral HPLC : Use a Chiralpak® IG-3 column with n-hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid .
- Circular dichroism (CD) : Monitor optical activity at 220–250 nm to confirm enantiopurity .
- Crystallization : Diastereomeric salt formation with L-tartaric acid for enantiomer separation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with piperidine ring as a hydrogen bond donor/acceptor .
- MD simulations : AMBER force fields to assess binding stability with receptor pockets (e.g., GPCRs) .
- ADMET prediction : SwissADME for bioavailability and blood-brain barrier penetration .
Q. How are trace impurities profiled in bulk synthesis batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
